
Selenocyanogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenocyanogen is a pseudohalogen.
Scientific Research Applications
1. Spectroscopic Studies
Selenocyanogen (Se2(CN)2) and its related compounds have been extensively studied using spectroscopic techniques like 13C NMR and FT-IR spectroscopy. These studies have confirmed the structures of selenocyanogen and related compounds, previously assigned based on vibrational spectroscopy. Such research has provided insights into the behavior of these compounds in various states, including solid and liquid forms (Cataldo, 2000).
2. Polymerization and Thermal Stability
Selenocyanogen undergoes polymerization under specific conditions, leading to the formation of compounds like paraselenocyanogen. The polymerization process, which can be triggered by heat or certain solvents, has been monitored using electronic spectroscopy. Understanding this process is crucial for comprehending the thermal stability and potential applications of selenocyanogen-based polymers (Cataldo, 2003).
3. Chemical Reactions and Complex Formation
Selenocyanogen reacts with various compounds to form complex structures. For example, its oxidative addition reactions with compounds like tetrakis-(triphenylphosphine)palladium(O) and platinum(O) lead to the formation of specific complexes. These reactions are essential for understanding the chemical behavior of selenocyanogen and its potential applications in creating new materials and catalysts (Kramer & Burmeister, 1977).
4. Synthesis of Alkyl Selenocyanates
Selenocyanogen has been used in novel methods for synthesizing alkyl selenocyanates and symmetrical alkyl diselenides from alcohols. This synthesis process, which utilizes a combined reagent of triphenylphosphine and selenocyanogen, represents a new and simpler approach for producing these compounds, relevant in various chemical industries (Tamura et al., 1979).
properties
Product Name |
Selenocyanogen |
|---|---|
Molecular Formula |
C2N2Se2 |
Molecular Weight |
210 g/mol |
IUPAC Name |
selenocyanato selenocyanate |
InChI |
InChI=1S/C2N2Se2/c3-1-5-6-2-4 |
InChI Key |
SSGHNQPVSRJHEO-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)[Se][Se]C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



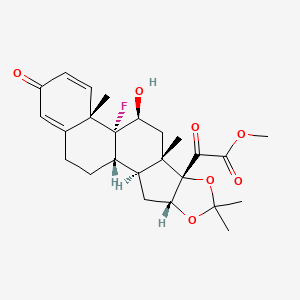
![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)

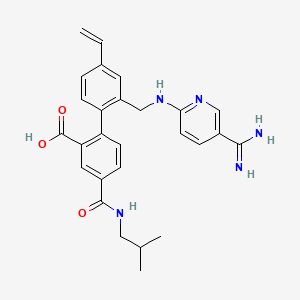
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1243824.png)
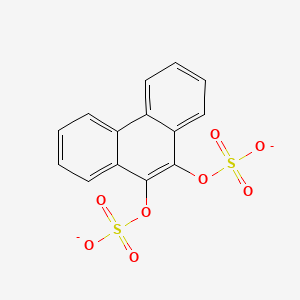

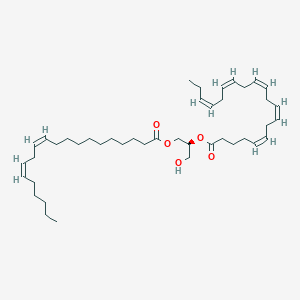
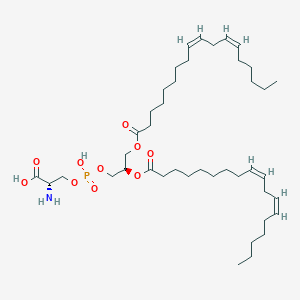
![N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide](/img/structure/B1243836.png)
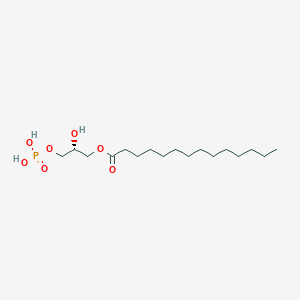
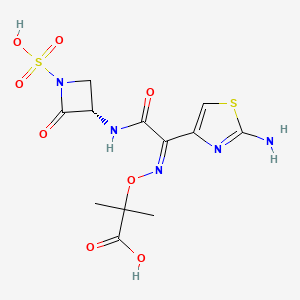
![N1-phenyl-2-[imino(2-pyridyl)methyl]hydrazine-1-carboxamide](/img/structure/B1243842.png)